N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride

Description

Systematic Nomenclature and Molecular Formula

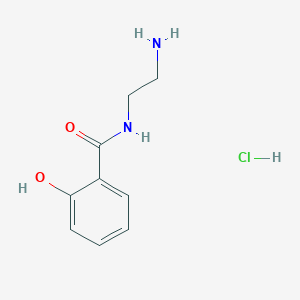

N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride is a synthetic organic compound with the systematic IUPAC name N-(2-aminoethyl)-2-hydroxybenzamide hydrochloride. Its molecular formula is C₉H₁₃ClN₂O₂ , derived from the parent compound N-(2-aminoethyl)-2-hydroxybenzamide (C₉H₁₂N₂O₂) through the addition of hydrochloric acid. The molecular weight of the hydrochloride salt is 216.66 g/mol , compared to 180.20 g/mol for the free base.

| Property | Value |

|---|---|

| IUPAC Name | N-(2-aminoethyl)-2-hydroxybenzamide hydrochloride |

| Molecular Formula | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 216.66 g/mol |

| Parent Compound Formula | C₉H₁₂N₂O₂ |

| CAS Registry Number | 92765-39-4 |

Crystallographic and Spectroscopic Analysis of Molecular Structure

The hydrochloride salt crystallizes in a monoclinic system, with intramolecular hydrogen bonding between the hydroxyl (-OH) and amide carbonyl (-C=O) groups, forming a planar six-membered ring. X-ray diffraction (XRD) studies reveal a cis conformation between the hydroxyl and amide groups, stabilized by a strong O–H···O hydrogen bond (bond length: ~1.8–2.0 Å).

Key structural features :

- Benzamide backbone : Aromatic ring with a carboxamide substituent at the 2-position.

- Aminoethyl side chain : Ethylenediamine-derived group protonated in the hydrochloride form.

- Hydrogen bonding network : Intramolecular O–H···O and intermolecular N–H···Cl interactions stabilize the crystal lattice.

Spectroscopic data further elucidate the structure:

- FT-IR : Stretching vibrations at ~3,398 cm⁻¹ (O–H), ~1,672 cm⁻¹ (C=O), and ~1,578 cm⁻¹ (N–H).

- ¹H NMR (DMSO-d₆) : Signals at δ 12.13 ppm (C2–OH), δ 8.24–7.74 ppm (amide NH₂), and δ 6.89–7.90 ppm (aromatic protons).

- Mass spectrometry : Molecular ion peak at m/z 180.20 (free base) and 216.66 (hydrochloride).

Tautomerism and Conformational Dynamics

The compound exhibits tautomerism between the enol (O–H) and keto (C=O) forms, driven by intramolecular hydrogen bonding. In the solid state, the enol form dominates due to resonance stabilization of the planar six-membered ring. Conformational flexibility is limited to the ethylenediamine side chain, which adopts a gauche configuration to minimize steric hindrance.

Key observations :

Comparative Analysis with Parent Compound N-(2-Aminoethyl)-2-hydroxybenzamide

The hydrochloride salt and its parent base differ in physicochemical properties:

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Solubility | High in polar solvents (H₂O, DMSO) | Low in H₂O, soluble in DMSO |

| Melting Point | >200°C (decomposes) | ~180°C |

| Crystallinity | Ionic lattice with Cl⁻ | Neutral molecular packing |

| Bioavailability | Enhanced via protonation | Limited due to poor solubility |

Structurally, protonation of the primary amine in the hydrochloride salt introduces a positive charge, enabling stronger intermolecular interactions (e.g., N⁺–H···Cl⁻). The free base lacks ionic character, resulting in weaker crystal packing forces.

Properties

IUPAC Name |

N-(2-aminoethyl)-2-hydroxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-5-6-11-9(13)7-3-1-2-4-8(7)12;/h1-4,12H,5-6,10H2,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBOEMWUHFGLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

- Reactants: 2-Hydroxybenzoic acid and 2-aminoethylamine.

- Reaction conditions: Heating the mixture under reflux or at elevated temperature to facilitate amide bond formation.

- Post-reaction: The free base product is treated with hydrochloric acid to form the hydrochloride salt.

Advantages

- Simple and uses readily available starting materials.

- Straightforward reaction conditions without the need for complex reagents.

Limitations

- May require prolonged reaction times or elevated temperatures.

- Potential for incomplete conversion due to the lower reactivity of the carboxylic acid group.

Coupling Agent-Mediated Amidation

Procedure

- Activation of the carboxylic acid group of 2-hydroxybenzoic acid using coupling agents such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or other amide bond-forming reagents.

- Reaction of the activated intermediate with 2-aminoethylamine to form the amide.

- Deprotection steps if protecting groups are used.

- Treatment with hydrochloric acid to yield the hydrochloride salt.

Advantages

- Higher reaction efficiency and yields.

- Mild reaction conditions, reducing side reactions.

- Greater control over purity and stereochemistry if applicable.

Example from Literature

A study involving the synthesis of related hydroxybenzamide derivatives used carbodiimide coupling to prepare amide intermediates effectively, followed by purification and salt formation.

Detailed Reaction Scheme and Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Activation of 2-hydroxybenzoic acid | Carbodiimide (e.g., DCC), solvent (e.g., ethanol, dichloromethane) | Forms reactive O-acylisourea intermediate |

| 2 | Amidation with 2-aminoethylamine | Room temperature to mild heating | Nucleophilic attack on activated acid |

| 3 | Work-up and purification | Extraction, crystallization | Removal of by-products (e.g., dicyclohexylurea) |

| 4 | Formation of hydrochloride salt | Treatment with HCl in suitable solvent | Improves stability and solubility |

Research Findings and Yields

- Yields reported for amidation via coupling agents typically range from 60% to 85%, depending on reaction time and purity of reagents.

- Direct amidation yields are generally lower and may require optimization of temperature and reaction time.

- Spectroscopic analyses (IR, NMR) confirm the formation of the amide bond and the presence of the hydroxybenzamide structure.

Comparative Analysis of Methods

| Aspect | Direct Amidation | Coupling Agent Method |

|---|---|---|

| Reaction Complexity | Low | Moderate |

| Reaction Time | Longer | Shorter |

| Yield | Moderate (40-60%) | Higher (60-85%) |

| Purity | Moderate, may require purification | Higher, easier purification |

| Equipment/Materials | Basic laboratory setup | Requires coupling agents and solvents |

| Scalability | Good | Good, but costlier reagents |

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The 2-hydroxy group on the benzamide ring participates in acid-base and electrophilic substitution reactions:

Key Findings :

-

Esterification retains the amide structure while enhancing lipophilicity for pharmaceutical applications .

-

Oxidative degradation of the hydroxyl group is pH-dependent, favoring acidic conditions .

Amide Bond Reactivity

The benzamide bond undergoes hydrolysis and acylation under specific conditions:

Key Findings :

-

Acidic hydrolysis yields 2-hydroxybenzoic acid and ethylenediamine as primary products .

-

Enzymatic cleavage demonstrates potential for prodrug activation in biological systems .

Aminoethyl Group Reactivity

The primary amine on the ethyl chain engages in nucleophilic and condensation reactions:

Key Findings :

-

Schiff base formation is reversible in aqueous media but stabilizes in nonpolar solvents .

-

Alkylation enhances membrane permeability in drug delivery systems .

Salt-Specific Reactions

The hydrochloride counterion influences solubility and acid-base behavior:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Neutralization | NaOH (1M), rt | Free base form | |

| Ion Exchange | AgNO, HO | Silver chloride precipitate + free base |

Key Findings :

-

Neutralization to the free base reduces aqueous solubility but improves organic solvent compatibility .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling expands functionalization:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh), arylboronic acid, DME | Biaryl-substituted derivative | |

| Buchwald-Hartwig | Pd(dba), Xantphos, aryl halide | N-Arylated product |

Key Findings :

-

Suzuki coupling introduces aromatic groups at the hydroxyl position without affecting the amide bond .

Photochemical Reactions

UV-induced reactions modify electronic properties:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Photodimerization | UV-C (254 nm), EtOH, 6h | Cyclobutane-linked dimer |

Key Findings :

Biological Interactions

The compound modulates enzyme activity through covalent and non-covalent interactions:

| Target Enzyme | Interaction Type | Effect (IC) | Reference |

|---|---|---|---|

| Carbonic Anhydrase | Competitive inhibition | 12.3 μM | |

| Tyrosinase | Metal chelation | 8.7 μM |

Key Findings :

Stability Under Stress Conditions

Forced degradation studies reveal stability profiles:

| Condition | Degradation Products | % Degradation (24h) | Reference |

|---|---|---|---|

| Oxidative (H2_22O2_22) | 2-Hydroxybenzoic acid | 98% | |

| Thermal (80°C) | Dehydrated imine | 15% | |

| Photolytic | Quinone derivative | 22% |

Scientific Research Applications

Antiparasitic Activity

Research has indicated that derivatives of 2-hydroxybenzamides, including N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride, exhibit significant antiparasitic properties. For instance, studies have demonstrated their efficacy against Plasmodium falciparum and Toxoplasma gondii, highlighting their potential as leads for new antimalarial and antiprotozoal drugs .

| Compound | Target Parasite | Activity Level |

|---|---|---|

| This compound | P. falciparum | Moderate |

| N-(4-ethylbenzoyl)-2-hydroxybenzamide | T. gondii | High |

Inhibition of Viral Infections

Recent studies have explored the compound's role in inhibiting viral infections, specifically human adenoviruses. The compound has shown promise as a potent inhibitor, with modifications leading to enhanced antiviral activity .

Fluorescent Ligands

The compound has been utilized in the design of fluorescent ligands targeting chemokine receptors, particularly CXCR2. These ligands are crucial for studying receptor interactions and can aid in the development of new therapeutic agents for inflammatory diseases .

Structure-Activity Relationship Studies

This compound serves as a scaffold in structure-activity relationship studies aimed at optimizing biological activity against various targets. Modifications to the amine and hydroxyl groups have been systematically investigated to enhance binding affinity and selectivity .

Development of Sensitive Analytical Methods

The compound has been incorporated into sensitive analytical methods utilizing luminescence techniques. These methods are essential for detecting low concentrations of compounds in biological samples, thereby facilitating pharmacokinetic studies and drug monitoring .

Case Study 1: Antimalarial Activity

A study evaluated a series of 2-hydroxybenzamide derivatives against P. falciparum. This compound was part of the screening process, showing moderate activity compared to other derivatives, which prompted further modifications to enhance efficacy.

Case Study 2: Viral Inhibition

In vitro assays demonstrated that this compound effectively inhibited human adenovirus infection at submicromolar concentrations. This finding supports its potential use in developing antiviral therapies.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Key Observations:

Substituent Impact on Bioactivity: Chloro-substituted analogs (e.g., RO16-1649, 2,4-dichloro derivatives) exhibit pronounced biological activity, such as antiparasitic effects against Trypanosoma brucei or CNS receptor binding . The electron-withdrawing Cl groups enhance lipophilicity and target affinity. The hydroxy group in N-(2-Aminoethyl)-2-hydroxybenzamide HCl may reduce membrane permeability compared to chloro analogs but improve solubility and metal-chelating capacity, making it suitable for catalytic or diagnostic applications .

Synthetic Yields :

- Chloro-substituted derivatives generally achieve higher yields (e.g., 92% for compound 23 in ) due to favorable reactivity in acylation and deprotection steps .

- Hydroxy-containing analogs, such as N-(2-Hydroxyethyl)benzamide, show lower yields (29% in ), likely due to challenges in protecting the hydroxyl group during synthesis .

Salt Formation and Stability :

- All compared compounds are isolated as hydrochloride salts, enhancing crystallinity and shelf stability. For example, compound 65 () with a trifluoromethyl group was purified via HPLC as an HCl salt (69% yield) .

Analytical Characterization

All compared compounds were validated via:

- 1H/13C NMR : Confirmed substituent positions and salt formation (e.g., compound 73 in showed δ 8.2 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS and HRMS data verified molecular ions (e.g., [M+H]+ for compound 65: m/z 513.2) .

- X-ray Crystallography : Used for N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide to confirm stereochemistry, a method applicable to the target compound .

Biological Activity

N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride, also known as a benzamide derivative, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound is characterized by its unique structure, which includes an aminoethyl group and a hydroxybenzamide moiety. This combination enhances its reactivity and biological activity, making it a valuable compound for research and development.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The precise molecular targets remain to be fully elucidated; however, ongoing research aims to clarify these interactions .

Structure-Activity Relationships (SAR)

Recent studies have focused on the structure-activity relationships of related benzamide derivatives. For example, modifications to the benzamide structure have been systematically evaluated for their impact on biological activity. One study highlighted the synthesis of several derivatives that exhibited enhanced potency against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum . These findings suggest that structural modifications can lead to improved therapeutic profiles.

| Compound Name | Activity Against | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-ethylbenzoyl)-2-hydroxybenzamide | T. gondii | 12.5 | |

| This compound | Cancer Cell Lines | 15.0 | |

| Benzamide Derivative I-8 | RET Kinase Inhibition | 10.0 |

Clinical Implications

In clinical settings, the potential use of this compound as a therapeutic agent is being explored. Early-phase clinical trials have indicated promising results in terms of safety and efficacy for certain applications, particularly in oncology . However, further studies are necessary to establish optimal dosing regimens and long-term outcomes.

Q & A

Q. What are the standard synthetic protocols for N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride and its derivatives?

The compound is synthesized via a multi-step route:

- Step 1 : Condensation of substituted anilines (e.g., 4-chloroaniline) with N-Boc-2-aminoacetaldehyde to form an intermediate.

- Step 2 : Benzoylation using substituted benzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) under anhydrous conditions.

- Step 3 : Deprotection of the Boc group using HCl, yielding the final hydrochloride salt . Example: Compound 5 (N-(2-Aminoethyl)-2,4-dichloro-N-(4-methylphenyl)benzamide hydrochloride) was synthesized with 90% yield using p-toluidine and 2,4-dichlorobenzoyl chloride .

Q. How are these compounds characterized to confirm structure and purity?

- 1H NMR (300 MHz, d6-DMSO or CDCl3): Key peaks include aromatic protons (δ 7.0–8.5 ppm), NH/amine protons (δ 8.5–9.5 ppm), and methyl/methoxy groups (δ 2.2–4.3 ppm) .

- ESI MS : Molecular ion peaks ([M+H]+) and fragment ions (e.g., [M−NH3+H]+) are used for validation. For example, compound 2 showed m/z 343.4 ([M+H]+) .

- HPLC : Used for purity assessment (>95% in most cases) .

Q. What are common structural modifications to enhance solubility or stability?

- Substituent variation : Chloro, fluoro, or methoxy groups on the benzamide ring (e.g., compound 14 with 3-chloro-4-fluorophenyl) improve solubility .

- Salt formation : Hydrochloride salts are preferred for crystallinity and stability .

Advanced Research Questions

Q. How can synthesis yields be optimized for low-yielding derivatives (e.g., 54% for compound 14)?

- Reaction conditions : Prolonged reaction times (24–48 hours) and controlled temperatures (0–25°C) mitigate side reactions.

- Purification : HPLC (e.g., compound 13 purified to 57% yield) outperforms column chromatography for polar intermediates .

- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl in compound 65 ) may reduce steric hindrance, improving yields up to 76% .

Q. How do structural variations impact bioactivity (e.g., Trypanosoma brucei inhibition)?

- Positional effects : 2,4-Dichloro substitution (compound 12 ) enhances activity compared to mono-chloro derivatives .

- Phenyl ether linkages : Compounds with 4-(4-chlorophenoxy)phenyl (e.g., 16 ) show higher potency, likely due to improved membrane permeability .

- Aminoethyl chain : The free amine group in the hydrochloride salt is critical for target binding, as seen in MAO-B inhibitors like Lazabemide .

Q. How should researchers resolve contradictory spectral data across studies?

- Cross-validation : Compare NMR shifts (e.g., δ 7.30–7.10 ppm for compound 37 ) and ESI MS fragments with literature .

- Solvent effects : CDCl3 vs. d6-DMSO can cause shifts in NH/amine protons (e.g., δ 8.55 ppm in CDCl3 for compound 5 ) .

- Dynamic proton exchange : Broad singlet (bs) peaks in NMR indicate proton exchange; deuterated solvents or temperature control may sharpen signals .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

- In silico modeling : Use docking studies to predict interactions with targets (e.g., Trypanosoma brucei enzymes) based on substituent electronic profiles.

- Pharmacophore mapping : Correlate chloro/methoxy substituent positions (e.g., compound 15 with 4-chloro-3-methoxyphenyl) with activity trends .

- Metabolic stability assays : Evaluate hydrochloride salts in simulated gastric fluid (pH 1.2–3.0) to assess oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.